N-({[2,3'-bipyridine]-4-yl}methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a pyrazole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of a bipyridine derivative with a pyrazole carboxamide. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling . These reactions often require the presence of a palladium catalyst and a suitable base under inert conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The pyrazole carboxamide structure may interact with proteins or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and as a building block for supramolecular structures.
1,3-Dimethyl-1H-pyrazole-5-carboxamide:
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combined bipyridine and pyrazole carboxamide structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications across various scientific disciplines .
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-8-16(22(2)21-12)17(23)20-10-13-5-7-19-15(9-13)14-4-3-6-18-11-14/h3-9,11H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZMBBQYMVVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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